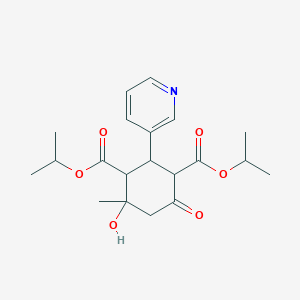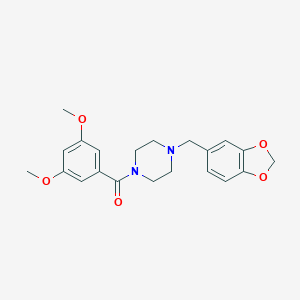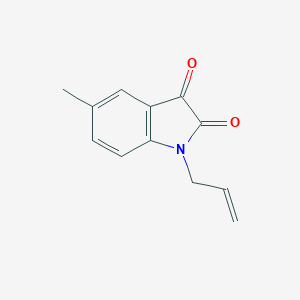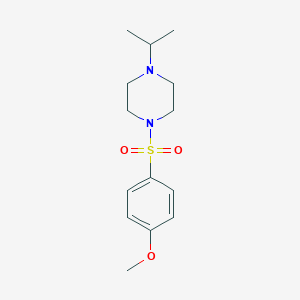![molecular formula C20H19BrN4O B367135 4-(2-(9-溴-6H-吲哚[2,3-b]喹喔啉-6-基)乙基)吗啉 CAS No. 638136-22-8](/img/structure/B367135.png)
4-(2-(9-溴-6H-吲哚[2,3-b]喹喔啉-6-基)乙基)吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine” is a complex molecule that contains a total of 49 bonds, including 30 non-H bonds, 20 multiple bonds, 3 rotatable bonds, 20 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrole .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 49 bonds, including 20 aromatic bonds and multiple ring structures . The compound’s NMR spectrum and other spectral data can provide more detailed information about its structure .科学研究应用
抗癌研究
吲哚[2,3-b]喹喔啉衍生物,如所讨论的化合物,由于其结构与天然生物碱(如椭圆形碱)相似,在抗癌研究中显示出希望,而椭圆形碱是已知的抗肿瘤剂 . 这些化合物可以与 DNA 嵌入,破坏癌细胞的复制过程。这种特殊的化合物可以探索其对各种人类癌细胞系的细胞毒性作用,包括肺癌、宫颈癌和前列腺癌。
抗菌活性
据报道,吲哚[2,3-b]喹喔啉部分表现出显著的抗菌特性 . 对该化合物作为抗生素的潜力的研究可能导致开发治疗细菌感染的新疗法,特别是在抗生素耐药性不断上升的情况下。
抗病毒特性
一些吲哚稠合喹喔啉化合物已显示出抗病毒特性 . 可以研究该化合物对一系列病毒的功效,这可能有助于治疗病毒感染。
DNA 双链体稳定
已知吲哚[2,3-b]喹喔啉可以稳定 DNA 双链体 . 这种特性可以在基因研究中利用,以在实验室条件下保持 DNA 的完整性,从而帮助进行各种基因分析和生物技术应用。
抗疟疾活性
具有吲哚[2,3-b]喹喔啉结构的化合物已显示出抗疟疾活性 . 该化合物可用于合成新的抗疟疾药物,这对持续对抗疟疾至关重要,尤其是在发展中国家。
聚合物中的热稳定性
吲哚[2,3-b]喹喔啉的存在与聚合物中增强的热稳定性和玻璃化转变温度相关 . 该化合物可以掺入聚合物以改善其热性能,这对高温环境中使用的材料有利。
蛋白质相互作用研究
由于其复杂的结构,该化合物可能与各种蛋白质相互作用,这可以进行研究以了解蛋白质-配体相互作用 . 这对药物设计和治疗剂的开发具有影响。
药理学支架
吲哚[2,3-b]喹喔啉支架是药理学中宝贵的结构,作为开发具有多种活性的药物的骨架 . 对该化合物的研究可能会导致发现具有潜在治疗应用的新药理学剂。
作用机制
Target of Action
The primary targets of this compound are predominantly DNA molecules. It exerts its pharmacological action primarily through DNA intercalation. The thermal stability of the intercalated complex (DNA and the 6H-indolo[2,3-b]quinoxaline derivative) plays a crucial role in elucidating its anticancer, antiviral, and other activities .
Mode of Action
The compound interacts with DNA by inserting itself between the base pairs, disrupting the normal helical structure. This intercalation affects DNA replication, transcription, and repair processes. Consequently, it can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth .
Biochemical Pathways
The affected pathways include DNA replication, repair, and transcription. By interfering with these processes, the compound disrupts cellular homeostasis and contributes to its therapeutic effects. Additionally, it may modulate gene expression, impacting downstream signaling pathways .
Pharmacokinetics
- Bioavailability : The compound’s bioavailability depends on factors like formulation, route of administration, and metabolism .
Result of Action
At the molecular level, the compound’s DNA intercalation disrupts essential cellular processes. It can induce DNA damage, alter gene expression, and trigger cell death pathways. In cancer cells, this results in tumor suppression. In antiviral applications, it interferes with viral replication .
Action Environment
Environmental factors significantly influence the compound’s efficacy and stability:
未来方向
The future directions for research on “4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine” and similar compounds could involve further exploration of their synthesis, properties, and biological activities. Given their potential for DNA intercalation, these compounds may have applications in the development of new antiviral and anticancer drugs .
属性
IUPAC Name |
4-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)ethyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O/c21-14-5-6-18-15(13-14)19-20(23-17-4-2-1-3-16(17)22-19)25(18)8-7-24-9-11-26-12-10-24/h1-6,13H,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYZEZSWRYSPLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2,7,7-tetramethyl-N-(2-methylphenyl)tetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxamide](/img/structure/B367073.png)

![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)
![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)

![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)
![Dimethyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B367119.png)

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)
